

In-depth Technical Guide to UPF 1069: A Selective PARP-2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UPF 1069

Cat. No.: B1683455

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Abstract

UPF 1069 is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase-2 (PARP-2), an enzyme critically involved in DNA repair and genomic stability. As a member of the isoquinolinone class of compounds, **UPF 1069** has emerged as a valuable chemical tool for elucidating the distinct biological roles of PARP-2 versus its close homolog, PARP-1. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of **UPF 1069**. It includes detailed experimental protocols, a compilation of quantitative data, and visual representations of key signaling pathways and experimental workflows to support further research and drug development efforts in oncology and neurobiology.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a pivotal role in various cellular processes, including DNA repair, genomic stability, and cell death. The two most well-characterized members, PARP-1 and PARP-2, share significant homology in their catalytic domains, making the development of isoform-selective inhibitors a challenge. However, their distinct roles in cellular physiology and pathophysiology necessitate the creation of such selective tools.

UPF 1069, a derivative of isoquinolinone, was developed as a selective inhibitor of PARP-2.[1] Its discovery has enabled researchers to dissect the specific functions of PARP-2, particularly in the contexts of post-ischemic brain damage and cancer biology. This guide will delve into the technical details of **UPF 1069**, providing a resource for its application in preclinical research.

Discovery and Development

UPF 1069 was synthesized and characterized as part of a research program focused on developing selective PARP-2 inhibitors from a series of isoquinolinone derivatives.[2] The core isoquinolinone scaffold mimics the nicotinamide moiety of NAD⁺, the substrate for PARP enzymes.

Synthesis

The synthesis of **UPF 1069** is based on the construction of the isoquinolinone core followed by functionalization. While the exact, detailed synthetic route for **UPF 1069** is proprietary, a plausible synthesis can be derived from the general methods reported for isoquinolinone-based PARP inhibitors. The key steps would likely involve a Pictet-Spengler or Bischler-Napieralski type reaction to form the dihydroisoquinolinone core, followed by subsequent modifications.

Structure-Activity Relationship (SAR)

The selectivity of **UPF 1069** for PARP-2 over PARP-1 is a key feature. Structure-activity relationship studies of the isoquinolinone series have revealed that substitution at the 5-position of the isoquinolinone ring is a critical determinant of this selectivity.[2] The presence of a benzoyloxy group at this position in a related analog was shown to significantly enhance PARP-2 selectivity. This suggests that the 5-position substituent on **UPF 1069** likely engages with amino acid residues that differ between the catalytic domains of PARP-1 and PARP-2, conferring its selective inhibitory profile.

Quantitative Data

The inhibitory activity and selectivity of **UPF 1069** have been quantified in various studies. The following tables summarize the key quantitative data available for **UPF 1069** and provide a comparison with other relevant PARP inhibitors.

Compound	PARP-1 IC50 (μM)	PARP-2 IC50 (μM)	Selectivity (Fold, PARP-1/PARP-2)	Reference
UPF 1069	8	0.3	~27	[1]

Compound	Chemical Formula	Molecular Weight (Da)	Solubility
UPF 1069	C ₁₇ H ₁₃ NO ₃	279.3	Soluble in DMSO

Mechanism of Action

UPF 1069 exerts its biological effects primarily through the competitive inhibition of PARP-2. By binding to the nicotinamide binding pocket of the enzyme, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the DNA damage response.

Role in Post-Ischemic Brain Damage

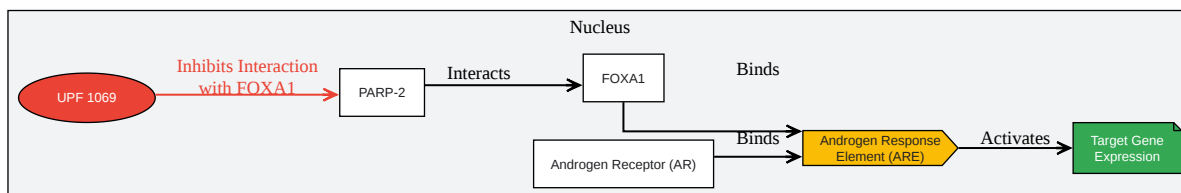
In models of post-ischemic brain damage, **UPF 1069** has shown dichotomous effects depending on the cell type. In organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD), selective inhibition of PARP-2 by **UPF 1069** exacerbated neuronal death.[3] Conversely, in mixed cortical cell cultures under similar conditions, **UPF 1069** demonstrated a neuroprotective effect.[3] These findings suggest that PARP-2 may play a pro-survival role in hippocampal neurons while contributing to cell death in cortical neurons following ischemic injury.

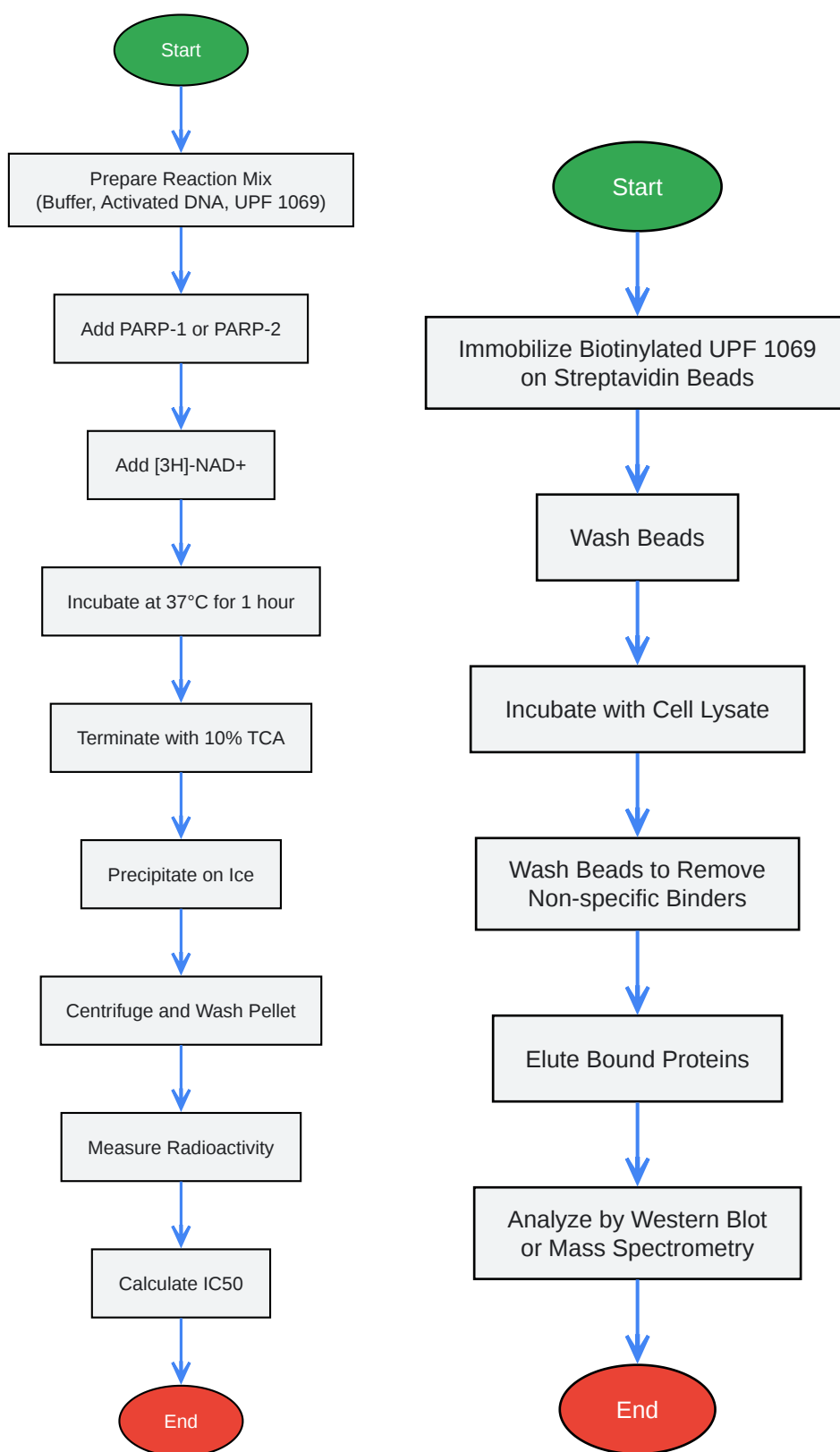
Role in Prostate Cancer and Androgen Receptor Signaling

Recent studies have unveiled a novel mechanism of action for **UPF 1069** in the context of prostate cancer. Beyond its role in DNA repair, PARP-2 has been identified as a critical component of the androgen receptor (AR) transcriptional machinery. PARP-2 interacts with the pioneer factor FOXA1, facilitating the recruitment of AR to prostate-specific enhancer regions. **UPF 1069** has been shown to disrupt the interaction between PARP-2 and FOXA1, thereby

attenuating AR-mediated gene expression and inhibiting the growth of AR-positive prostate cancer cells.

Signaling Pathway Diagram: **UPF 1069** in Androgen Receptor Signaling





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- To cite this document: BenchChem. [In-depth Technical Guide to UPF 1069: A Selective PARP-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683455#upf-1069-discovery-and-development]

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